5-Methoxy-2-azaspiro[3.3]heptane hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
7-methoxy-2-azaspiro[3.3]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-9-6-2-3-7(6)4-8-5-7;/h6,8H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXNJZICGHJDKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC12CNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications in Medicinal Chemistry and Drug Discovery
5-Methoxy-2-azaspiro[3.3]heptane Hydrochloride as a Privileged Scaffold
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery programs. nih.govresearchgate.netufrj.brmdpi.com Spirocyclic scaffolds, in particular, are increasingly recognized for their potential in drug design, allowing for the fine-tuning of a molecule's conformational and physicochemical properties. researchgate.netnih.govresearchgate.netnih.gov The 2-azaspiro[3.3]heptane motif has gained significant attention as it can mimic the structure of piperidine (B6355638) in bioactive compounds. researchgate.netuniv.kiev.ua The introduction of a methoxy (B1213986) group, as in 5-Methoxy-2-azaspiro[3.3]heptane, further functionalizes this scaffold, providing a handle for modulating properties such as solubility, lipophilicity, and metabolic stability, thereby enhancing its utility as a privileged scaffold in the development of new chemical entities.
The rational design of drugs often incorporates spirocyclic scaffolds due to their inherent three-dimensionality and structural novelty. researchgate.netnih.gov The fusion of two rings through a single shared carbon atom, the spiroatom, imparts a rigid structure that can reduce the conformational entropy penalty upon binding to a protein target. researchgate.net This inherent rigidity is a key principle in designing ligands with high affinity and selectivity. researchgate.net Azaheterocycles fused with spirocyclic fragments are considered an exceptional tool in drug development for adjusting the conformational and physicochemical properties of a molecule. researchgate.net The design process leverages the defined spatial orientation of substituents on the spirocyclic core to optimize interactions with the target protein.
The constrained nature of spirocyclic systems like 2-azaspiro[3.3]heptane limits their conformational freedom. researchgate.netuniba.itresearchgate.net This rigidity offers predictable vectorization, meaning the substituents attached to the scaffold will have well-defined spatial orientations. researchgate.netuniba.it This predictability is highly advantageous in drug design, as it allows for more precise positioning of pharmacophoric groups to interact with specific residues in a biological target, which can lead to enhanced drug-likeness and target selectivity. researchgate.netuniba.it The rigid framework of the azaspiro[3.3]heptane core helps to maintain the favored orientation of functional groups, which can improve the potency of a compound.
The prevalence of sp3-hybridized carbons in a molecule is a key determinant of its three-dimensional character. selvita.comnih.gov An increase in the fraction of sp3-hybridized carbons (Fsp3) has been correlated with a higher probability of success for a compound in clinical trials. bldpharm.com Molecules with a higher sp3 carbon count tend to exhibit improved physicochemical properties, such as higher solubility and lower melting points, compared to their flatter, sp2-rich aromatic counterparts. selvita.com The quaternary carbon at the core of spirocycles inherently increases the Fsp3 value. bldpharm.com This increased saturation can lead to higher target selectivity due to fewer non-specific interactions. selvita.comnih.gov The sp3 character of this compound contributes to its favorable drug-like properties.
Bioisosteric Replacement Strategies Utilizing Azaspiro[3.3]heptane Systems
Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the pharmacological properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties. The azaspiro[3.3]heptane moiety has emerged as a valuable bioisostere for commonly used saturated heterocycles like piperidine and piperazine (B1678402).
The 2-azaspiro[3.3]heptane fragment is recognized as a bioisostere for piperidine. researchgate.netuniv.kiev.uaenamine.netnih.govnih.govuniv.kiev.ua This substitution can lead to several beneficial changes in molecular properties. For instance, replacing a piperidine ring with an azaspiro[3.3]heptane can alter the lipophilicity of a molecule. In many cases, this replacement has been shown to lower the measured logD7.4, despite the net addition of a carbon atom, which can be attributed to an increase in basicity. nih.gov However, for N-linked 2-azaspiro[3.3]heptanes, an increase in logD7.4 has been observed. nih.gov Spirocyclic bioisosteres also offer improved metabolic stability, particularly against oxidative enzymes, which can be a liability for piperidine-containing structures. univ.kiev.ua
Table 1: Comparison of Piperidine and 2-Azaspiro[3.3]heptane as Bioisosteres
The 2,6-diazaspiro[3.3]heptane system, a related scaffold, is utilized as a bioisostere for piperazine. uniba.it This replacement induces significant geometric changes, increasing the distance between the two nitrogen atoms and introducing a twist of approximately 90 degrees. nih.gov While this may not be a suitable replacement in all cases, particularly where the piperazine acts as an optimal spacer, it can be beneficial in others. nih.gov The increased rigidity of the diazaspiro[3.3]heptane compared to piperazine can lead to a lower entropic penalty upon binding to a target protein. nih.gov Additionally, the introduction of the spirocyclic core can lead to a decrease in lipophilicity. nih.gov Theoretical studies have also shown that strained spiro-heterocycles like 1-oxa-2,6-diazaspiro[3.3]heptane have the potential to act as bioisosteres for piperazine. researchgate.net
Table 2: Comparison of Piperazine and Diazaspiro[3.3]heptane as Bioisosteres
Bioisosteric Applications for Other Heterocyclic and Aromatic Systems
The 2-azaspiro[3.3]heptane moiety, the core structure of 5-methoxy-2-azaspiro[3.3]heptane, has gained significant traction in medicinal chemistry as a three-dimensional (3D) bioisostere for common saturated heterocycles, most notably piperidine. univ.kiev.uaresearchgate.net Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern drug design. nih.gov The spirocyclic nature of the 2-azaspiro[3.3]heptane scaffold offers a rigid, 3D-shaped alternative to the more flexible six-membered piperidine ring, a concept often referred to as "escaping from flatland" in drug design. univ.kiev.uachimia.ch This structural rigidity can provide a more defined orientation of substituents, leading to more selective interactions with biological targets. researchgate.net
The application of this scaffold as a piperidine mimic has been validated in bioactive compounds. univ.kiev.ua For instance, replacing the piperidine fragment in the local anesthetic drug Bupivacaine with a 2-azaspiro[3.3]heptane derivative led to an analog with enhanced and prolonged anesthetic action. univ.kiev.uaresearchgate.net This demonstrates the successful application of the azaspiro[3.3]heptane core as a bioisostere that not only mimics the parent heterocycle but can also improve its pharmacological properties. univ.kiev.ua While azaspiro[3.3]heptanes have been explored as replacements for morpholines and piperazines, their suitability as bioisosteres in non-terminal positions can be limited due to significant changes in molecular geometry. nih.govresearchgate.net
Influence on Lipophilicity and Metabolic Stability through Bioisosterism
A key advantage of employing the azaspiro[3.3]heptane scaffold in bioisosteric replacement is its favorable impact on crucial drug-like properties such as lipophilicity and metabolic stability. univ.kiev.uanih.gov Spirocyclic structures are noted for their improved metabolic stability, particularly against oxidative enzymes, which is often a vulnerability for piperidine-containing compounds. univ.kiev.ua
Interestingly, the introduction of an azaspiro[3.3]heptane core can lead to a reduction in lipophilicity, a counterintuitive effect given the net addition of a carbon atom. nih.gov In many cases, replacing a piperidine, morpholine (B109124), or piperazine with an azaspiro[3.3]heptane has been shown to lower the measured distribution coefficient (logD7.4) by as much as -1.0. nih.govresearchgate.net This phenomenon is rationalized by an increase in the basicity (pKa) of the nitrogen atom in the spirocyclic system, which leads to a higher proportion of the protonated, more water-soluble form at physiological pH. nih.gov However, this effect is not universal; for N-linked 2-azaspiro[3.3]heptanes, the logD7.4 was observed to increase, consistent with the addition of nonpolar volume. nih.gov
The strategic modification of lipophilicity and the enhancement of metabolic stability are critical for optimizing the pharmacokinetic profile of drug candidates, and the azaspiro[3.3]heptane scaffold provides a valuable tool for achieving these goals. univ.kiev.uanih.gov
| Original Heterocycle | Bioisosteric Replacement | Observed Change in logD7.4 | Reference |
|---|---|---|---|
| Piperidine (C-linked), Morpholine, Piperazine | Azaspiro[3.3]heptane | Decrease (up to -1.0) | nih.govresearchgate.net |
| Piperidine (N-linked) | 2-Azaspiro[3.3]heptane | Increase (+0.2 to +0.5) | nih.gov |
Derivatization of this compound for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. nih.govnih.gov The derivatization of core scaffolds like 5-methoxy-2-azaspiro[3.3]heptane is a key strategy for systematically exploring SAR to optimize potency, selectivity, and pharmacokinetic properties. nih.gov
Design and Synthesis of Functionalized Derivatives
The synthesis of functionalized 2-azaspiro[3.3]heptane derivatives is crucial for their application in drug discovery. nih.gov Robust and scalable synthetic routes have been developed to access these valuable building blocks. univ.kiev.uanih.gov A common strategy involves the chemical transformation of precursors like 2-azaspiro[3.3]heptane-1-carboxylic acid. univ.kiev.uauniv.kiev.ua This starting material can be subjected to various reactions to introduce diverse functional groups, allowing for versatile incorporation into larger bioactive molecules. univ.kiev.uaresearchgate.net
For example, the carboxylic acid can be converted to its methyl ester, which can then be reduced to the corresponding BOC-protected amino alcohol using lithium aluminum hydride. univ.kiev.ua These synthetic approaches have been successfully applied to produce multigram quantities of desired derivatives, making them applicable for extensive drug design campaigns. univ.kiev.uauniv.kiev.ua The development of expedient synthetic routes to access azaspiro[3.3]heptanes with multiple "exit vectors"—points for further chemical modification—is of significant interest for building molecular libraries for high-throughput screening. nih.gov
| Starting Material | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 2-azaspiro[3.3]heptane-1-carboxylic acid | Methyl iodide, DIPEA | Methyl ester derivative | univ.kiev.ua |
| 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate | LiAlH4, THF | BOC-protected amino alcohol | univ.kiev.ua |
| Endocyclic alkenes | Graf's isocyanate (ClO2S-NCO), then Alane | 1-Azaspiro[3.3]heptane core | researchgate.netresearchgate.net |
Case Studies in Target Engagement and Modulation of Biological Pathways
A compelling case study illustrating the successful application of an azaspiro[3.3]heptane derivative is the modification of the anesthetic drug Bupivacaine. univ.kiev.uaresearchgate.net By replacing the piperidine ring in Bupivacaine with a 2-azaspiro[3.3]heptane-1-carboxylic acid derivative, researchers created a novel analog. univ.kiev.ua When this new compound was assessed, it demonstrated not only high anesthetic activity but also a longer duration of action compared to the original drug. univ.kiev.ua This outcome confirms successful target engagement and a favorable modulation of the biological pathways responsible for local anesthesia. This example validates the 2-azaspiro[3.3]heptane scaffold as a privileged bioisostere capable of imparting superior properties to existing drug molecules. researchgate.netresearchgate.net
Role as a Building Block in Complex Molecule Synthesis
The 5-methoxy-2-azaspiro[3.3]heptane scaffold and its analogs are increasingly recognized as privileged building blocks for the synthesis of complex molecules in drug discovery. researchgate.netnih.gov Their inherent three-dimensionality, conformational rigidity, and improved physicochemical properties make them attractive alternatives to traditional flat aromatic or flexible aliphatic rings. researchgate.netchimia.ch The incorporation of such spirocyclic N-heterocycles is a key strategy for creating novel molecules with improved drug-like characteristics. researchgate.net
Synthetic chemists have developed straightforward and reliable protocols to forge these spiro[3.3]heptane systems, making them accessible for broader use in medicinal chemistry programs. researchgate.netnih.gov As building blocks, they offer predictable vectorization, meaning the spatial orientation of attached functional groups is well-defined, which can lead to more selective interactions with a biological target. researchgate.net Their use allows chemists to explore new areas of chemical space and design complex molecules with potentially superior efficacy and pharmacokinetic profiles. chimia.chnih.gov
The Strategic Role of this compound in Advancing Medicinal Chemistry
The rigid, three-dimensional scaffold of this compound is proving to be a valuable asset in the field of medicinal chemistry and drug discovery. This unique chemical entity offers a strategic tool for researchers aiming to move beyond the traditional flat, two-dimensional structures of many drug molecules and explore new, more complex chemical spaces. Its incorporation into diverse molecular architectures is expanding the possibilities for designing novel therapeutic agents with potentially improved efficacy and physicochemical properties.
The drive to develop novel drug candidates with enhanced properties has led medicinal chemists to explore innovative molecular scaffolds. One such scaffold that has garnered significant attention is the azaspiro[3.3]heptane framework. This rigid, bicyclic system offers a distinct three-dimensional geometry that can be strategically employed to optimize the pharmacological profile of a lead compound. The hydrochloride salt of 5-Methoxy-2-azaspiro[3.3]heptane, in particular, serves as a versatile building block in this endeavor, enabling the synthesis of a wide array of complex molecules.
The unique structural features of this compound make it a powerful tool for medicinal chemists. Its spirocyclic nature imparts a high degree of rigidity, which can be advantageous in drug design by reducing the entropic penalty upon binding to a biological target. This can lead to higher affinity and selectivity.
Integration into Diverse Molecular Architectures
The 2-azaspiro[3.3]heptane core is frequently utilized as a bioisosteric replacement for more common saturated heterocyclic rings such as piperidine, morpholine, and piperazine. nih.govuniv.kiev.ua Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The strategic replacement of these common rings with the azaspiro[3.3]heptane moiety can lead to significant improvements in a molecule's drug-like properties.
The methoxy group at the 5-position of the spirocycle introduces an additional vector for chemical modification and can influence the molecule's polarity and hydrogen bonding capacity. This functional handle allows for the straightforward integration of the scaffold into a variety of molecular architectures, from small molecule inhibitors to more complex macrocycles. The synthesis of novel, highly functionalized building blocks from the azaspiro[3.3]heptane family is an active area of research, with the goal of providing medicinal chemists with a diverse toolkit for drug discovery. nih.gov
The incorporation of the 5-Methoxy-2-azaspiro[3.3]heptane moiety can be achieved through various synthetic strategies, enabling its attachment to a wide range of core structures. This versatility allows for the systematic exploration of the structure-activity relationships (SAR) of a given compound series.
| Parameter | Description |
|---|---|
| Bioisosteric Replacement | Acts as a substitute for piperidine, morpholine, and piperazine rings to improve physicochemical properties. nih.govuniv.kiev.ua |
| Scaffold Rigidity | The spirocyclic system provides a conformationally constrained framework, which can enhance binding affinity to biological targets. |
| Synthetic Accessibility | The presence of the secondary amine allows for versatile functionalization and incorporation into larger molecules. |
| Three-Dimensionality | Contributes to the "escape from flatland" in drug design, leading to molecules with more complex spatial arrangements. researchgate.net |
Contribution to Chemical Space Exploration in Drug Discovery
The concept of "chemical space" refers to the vast multidimensional space of all possible molecules. A key objective in drug discovery is to explore this space effectively to identify novel compounds with desired biological activities. The use of building blocks like this compound significantly contributes to this exploration by providing access to regions of chemical space that are not readily accessible with more traditional, flatter scaffolds. nih.gov
The introduction of the rigid, three-dimensional azaspiro[3.3]heptane core into a molecule can dramatically alter its shape and physicochemical properties. For instance, studies have shown that replacing a piperidine ring with a 2-azaspiro[3.3]heptane can lead to a decrease in lipophilicity (logD), which can be beneficial for improving a drug's pharmacokinetic profile. nih.gov This "escape from flatland" is a crucial strategy for developing drug candidates with improved properties such as solubility, metabolic stability, and cell permeability. univ.kiev.ua
The diversification of chemical libraries with novel, sp3-rich scaffolds like 5-Methoxy-2-azaspiro[3.3]heptane is essential for identifying hits in high-throughput screening campaigns. nih.gov The unique topology of this building block ensures that the resulting molecules occupy a distinct and underexplored area of chemical space, increasing the probability of discovering novel biological activities.
| Property | Impact of Azaspiro[3.3]heptane Scaffold | Reference |
|---|---|---|
| Lipophilicity (logD) | Generally leads to a decrease in logD compared to piperidine analogs, which can improve aqueous solubility. | nih.gov |
| Molecular Shape | Introduces a distinct three-dimensional vector, moving away from flat aromatic structures. | researchgate.net |
| Metabolic Stability | The spirocyclic core can be more resistant to metabolic degradation compared to more flexible aliphatic rings. | univ.kiev.ua |
| Novelty | Provides access to novel chemical matter, increasing the diversity of compound libraries. | nih.gov |
Theoretical and Computational Investigations
Conformational Analysis of the Azaspiro[3.3]heptane Ring System
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govmdpi.com For the 5-Methoxy-2-azaspiro[3.3]heptane ring system, MD simulations can reveal the dynamic behavior of the spirocyclic core. By simulating the molecule's movements in a virtual environment, researchers can observe conformational changes, such as ring puckering and the orientation of the methoxy (B1213986) group. nih.gov These simulations provide a detailed picture of the molecule's flexibility and the accessible energy landscapes of its different conformations. The insights gained from MD simulations are crucial for understanding how the molecule might adapt its shape to fit into a biological target. mdpi.com
| Simulation Parameter | Description | Relevance to Conformational Analysis |
| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | Determines the accuracy of the interactions between atoms and thus the reliability of the predicted conformations. |
| Solvent Model | Explicit or implicit representation of the solvent environment. | Simulates the effect of the surrounding medium on the conformational preferences of the molecule. |
| Simulation Time | The duration of the simulation. | Longer simulation times allow for the exploration of a wider range of conformational space and the observation of rare events. |
| Temperature and Pressure | Controlled parameters that mimic experimental conditions. | Ensures that the simulated behavior is relevant to real-world conditions. |
Quantum chemical calculations, based on the principles of quantum mechanics, provide highly accurate information about the electronic structure and energy of a molecule. dntb.gov.uaepstem.net These methods can be employed to determine the relative stabilities of different conformations of the 5-Methoxy-2-azaspiro[3.3]heptane ring system. By calculating the single-point energies of various spatial arrangements, researchers can identify the lowest energy (most stable) conformations. This information is vital for understanding the molecule's preferred shape and how this might influence its biological activity.
| Calculation Method | Description | Application to Energetic Preferences |
| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Provides a good balance between accuracy and computational cost for calculating the energies of different conformers. |
| Ab initio methods | A class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. | Offer high accuracy for smaller systems and can be used to benchmark other methods. |
| Basis Set | A set of functions used to create the molecular orbitals. | The choice of basis set affects the accuracy of the calculated energies. |
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This is particularly useful in drug discovery for understanding how a ligand, such as 5-Methoxy-2-azaspiro[3.3]heptane hydrochloride, might interact with a biological macromolecule, like a protein or nucleic acid.
By computationally placing the this compound molecule into the binding site of a target macromolecule, molecular docking algorithms can estimate the binding affinity. jbcpm.com This is typically expressed as a scoring function that approximates the free energy of binding. A lower score generally indicates a more favorable binding interaction. These predictions are instrumental in screening large libraries of compounds and prioritizing candidates for further experimental testing.
Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the target. For this compound, this would involve identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues of a protein's active site. Understanding these interaction modes is crucial for structure-based drug design and for optimizing the ligand's structure to enhance its binding potency and selectivity.
| Interaction Type | Description | Potential Role in Binding |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The nitrogen and oxygen atoms in the molecule can act as hydrogen bond acceptors or donors, forming strong interactions with the target. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The hydrocarbon scaffold of the azaspiro[3.3]heptane ring can engage in favorable hydrophobic interactions with nonpolar residues in the binding site. |
| Electrostatic Interactions | The attractive or repulsive forces between charged or polar groups. | The hydrochloride salt form introduces a positive charge that can interact favorably with negatively charged residues in the target. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the ligand-target complex. |
Prediction of Physicochemical and ADMET-Related Properties (Excluding Specific Property Data)
Computational models can predict various physicochemical and pharmacokinetic properties of a molecule, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are vital in the early stages of drug development to assess the potential of a compound to become a successful drug. For this compound, these in silico predictions would guide its development by identifying potential liabilities.
The prediction of ADMET-related properties generally involves the use of quantitative structure-activity relationship (QSAR) models and other machine learning algorithms trained on large datasets of experimentally determined properties. These models can estimate a compound's likely behavior in the body, helping to reduce the failure rate of drug candidates in later clinical phases. researchgate.net
Computational Design of Novel Azaspiro[3.3]heptane Derivatives
The computational design of new chemical entities based on the azaspiro[3.3]heptane framework is a key strategy in modern medicinal chemistry. This approach allows for the in silico evaluation of virtual libraries of compounds, predicting their binding affinity to biological targets and their absorption, distribution, metabolism, and excretion (ADME) properties before committing to synthetic work.
A significant area of application for these computational strategies has been in the development of antiviral agents. For instance, structure-guided design has been instrumental in the creation of potent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), an enzyme crucial for the virus's replication cycle. nih.gov The rigid, three-dimensional structure of the azaspiro[3.3]heptane moiety is particularly useful for exploring the binding pockets of enzymes like 3CLpro. nih.gov
In a notable study, a series of novel spirocyclic inhibitors were designed, incorporating the 2-azaspiro[3.3]heptane scaffold. nih.gov These computationally conceived molecules were then synthesized and evaluated for their inhibitory activity against both SARS-CoV-2 3CLpro and MERS-CoV 3CLpro. The designed compounds demonstrated significant potency, with most exhibiting IC50 values in the sub-micromolar to low micromolar range against SARS-CoV-2 3CLpro. nih.govnih.gov
The design process often involves molecular docking simulations to predict the binding mode and affinity of the designed ligands to the target protein. nih.govnih.govresearchgate.net The insights gained from these simulations, such as key hydrogen bonding interactions and hydrophobic contacts, guide the iterative process of lead optimization. nih.gov
The results from such a structure-guided design campaign, including the experimentally determined inhibitory concentrations (IC50) and cytotoxicity (CC50) values for a selection of these novel azaspiro[3.3]heptane derivatives, are summarized in the following table. The "Safety Index" (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.
| Compound | SARS-CoV-2 3CLpro IC50 (µM) | MERS-CoV 3CLpro IC50 (µM) | CC50 (µM) | Safety Index (SI) |
|---|---|---|---|---|
| 2c | 0.45 ± 0.03 | 0.12 ± 0.01 | >100 | >222 |
| 3c | 0.24 ± 0.02 | 0.07 ± 0.01 | >100 | >417 |
| 4c | 0.19 ± 0.01 | 0.05 ± 0.01 | >100 | >526 |
The data clearly indicates that the computationally designed 2-azaspiro[3.3]heptane derivatives are potent inhibitors of the target proteases with a high safety index, validating the utility of in silico methods in the design of novel therapeutic candidates based on this privileged scaffold. nih.gov
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes to Diversified Azaspiro[3.3]heptane Libraries
The creation of diverse chemical libraries is fundamental to identifying new drug candidates. For azaspiro[3.3]heptanes, including 5-Methoxy-2-azaspiro[3.3]heptane hydrochloride, future research is geared towards developing more efficient and versatile synthetic methodologies. Expedient synthetic routes are being explored to allow for the straightforward creation of these compounds with multiple "exit vectors" for further chemical modification. acs.orgnih.gov This will enable the generation of a wide array of derivatives, each with unique properties and potential biological activities.
One promising approach involves visible light-mediated energy transfer catalysis to synthesize unique and densely functionalized azaspiro compounds. nih.gov This method provides access to a previously unexplored library of these molecules, incorporating additional synthetic handles for further functionalization. nih.gov The development of such novel synthetic strategies is crucial for expanding the chemical space accessible to medicinal chemists.
A key challenge in this area is the development of scalable and cost-effective syntheses. Recent advancements have demonstrated a low-cost, protecting group-free route to produce a related compound, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, on a 100-gram scale. acs.org This highlights the potential for developing practical and scalable processes for other azaspiro[3.3]heptane derivatives, a critical step for their translation from research to clinical applications.
Table 1: Comparison of Synthetic Strategies for Azaspiro[3.3]heptane Derivatives
| Synthetic Strategy | Key Features | Advantages | Challenges |
| Multi-step Linear Synthesis | Traditional, sequential reactions | Well-established chemistry | Time-consuming, lower overall yield |
| Convergent Synthesis researchgate.net | Fragments are synthesized separately and then combined | Increased efficiency, easier purification | Requires careful planning of synthetic routes |
| Photocatalysis nih.gov | Use of visible light to initiate reactions | Access to unique structures, mild reaction conditions | Scalability can be a concern |
| Protecting Group-Free Synthesis acs.org | Avoids the use of protecting groups | Reduced number of steps, lower cost | Requires careful selection of reagents and conditions |
Exploration of New Therapeutic Areas for Azaspiro[3.3]heptane Scaffolds
The azaspiro[3.3]heptane scaffold is increasingly recognized as a valuable bioisostere for other common cyclic amines, such as piperidine (B6355638). researchgate.netnih.gov Bioisosteres are chemical substitutes that can retain or enhance the desired biological activity of a parent compound while improving its pharmacokinetic properties. The introduction of spirocyclic scaffolds like azaspiro[3.3]heptane can increase the three-dimensional character of a molecule, which can lead to improved potency, selectivity, and metabolic stability. bldpharm.com
For instance, replacing a morpholine (B109124) ring with diverse azaspiro cycles in melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists led to lower lipophilicity (logD values) and improved selectivity and metabolic stability. bldpharm.com Similarly, substituting the piperazine (B1678402) in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane resulted in a significant increase in selectivity for PARP-1. bldpharm.com These findings suggest that this compound and its derivatives could be explored for a wide range of therapeutic targets.
Future research will likely focus on incorporating the 5-methoxy-2-azaspiro[3.3]heptane moiety into known pharmacophores to develop novel drug candidates in areas such as oncology, neuroscience, and infectious diseases. The unique substitution pattern of this specific compound could offer advantages in terms of target binding and pharmacokinetic profile.
Integration of Machine Learning and AI in Azaspiro[3.3]heptane Drug Discovery
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. astrazeneca.commdpi.com These technologies can analyze vast datasets to predict the properties of molecules, identify potential drug candidates, and optimize their structures. nih.gov For the azaspiro[3.3]heptane class of compounds, AI and ML can be employed in several key areas.
Generative models can be used to design novel azaspiro[3.3]heptane derivatives with desired properties, such as high binding affinity for a specific target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. nih.gov Machine learning algorithms can also be trained to predict the biological activity of these compounds, accelerating the screening process and reducing the reliance on time-consuming and expensive experimental assays. mdpi.com
Furthermore, AI can aid in the optimization of synthetic routes by predicting reaction outcomes and identifying the most efficient pathways for the synthesis of complex azaspiro[3.3]heptane derivatives. mednexus.org The integration of these computational tools will undoubtedly accelerate the discovery and development of new drugs based on this promising scaffold.
Advanced Spectroscopic and Structural Characterization Techniques for Azaspiro[3.3]heptanes
A thorough understanding of the three-dimensional structure of azaspiro[3.3]heptanes is crucial for rational drug design. Advanced spectroscopic and structural characterization techniques play a pivotal role in elucidating the conformational preferences and intramolecular interactions of these rigid molecules.
X-ray crystallography is a powerful tool for determining the precise solid-state structure of these compounds, providing valuable insights into their molecular geometry. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like Nuclear Overhauser Effect (NOE) experiments, can be used to study their conformation in solution.
Future research will likely involve the use of more sophisticated techniques, such as cryogenic electron microscopy (cryo-EM) for larger biological complexes containing azaspiro[3.3]heptane-based ligands, and advanced computational modeling to predict their conformational behavior. These detailed structural insights will be invaluable for understanding structure-activity relationships (SAR) and designing more potent and selective drug candidates.
Scalable Synthesis and Process Optimization for Translational Research
For any promising drug candidate to move from the laboratory to the clinic, a robust and scalable synthetic process is essential. The development of such a process for this compound and its derivatives will be a key focus of future research. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and ensuring the use of cost-effective and environmentally friendly reagents and solvents.
The successful scale-up of the synthesis of a related 2-oxa-6-azaspiro[3.3]heptane derivative to a 100-gram scale provides a blueprint for these efforts. acs.org This work demonstrated the importance of optimizing parameters such as temperature, solvent volume, and reagent stoichiometry to achieve high yields and purity on a larger scale. acs.org
Process analytical technology (PAT) and flow chemistry are emerging as powerful tools for process optimization. These approaches allow for real-time monitoring and control of chemical reactions, leading to improved efficiency, safety, and consistency. The application of these technologies to the synthesis of azaspiro[3.3]heptanes will be crucial for their successful translation into clinical and commercial settings.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Methoxy-2-azaspiro[3.3]heptane hydrochloride, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis of spirocyclic compounds often involves cyclization strategies. For related azaspiro structures, photochemical decomposition of substituted pyrazolines has been reported as a key step (e.g., irradiation at 254 nm for 3 hours) . Alternative routes may use LiBH4 reduction of intermediates or NaOMe-mediated deprotection, as seen in analogous bicyclic systems . Optimize stoichiometry and temperature (e.g., 0°C to reflux) to minimize side products. Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the molecular structure and purity of this compound?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected ~191.66 g/mol based on C8H14ClNO2) . Analyze purity via HPLC with a hexanesulfonic acid mobile phase (pH 2.0 adjusted with trifluoroacetic acid) . For structural elucidation, employ 2D NMR (¹H-¹³C HSQC, HMBC) to resolve spirocyclic geometry and methoxy group positioning .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : Store in airtight containers at 2–8°C to prevent hydrolysis of the azaspiro ring or methoxy group. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can predict degradation pathways. Monitor for chloride ion release via ion chromatography, as HCl dissociation may occur in humid environments .
Advanced Research Questions
Q. How can computational modeling predict the conformational flexibility and reactivity of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to analyze ring strain and substituent effects. Molecular dynamics simulations (MD) can assess solvent interactions (e.g., water, DMSO) and spirocyclic stability. Compare with bicyclo[3.1.1]heptane analogs, which mimic meta-substituted benzene angles (109.5° vs. 120°) for drug design .
Q. What strategies resolve contradictions in biological activity data for azaspiro compounds?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cell-based viability assays). For antiprotozoal activity, test against Plasmodium falciparum with EC50 determinations and selectivity indices (e.g., HEK293 cytotoxicity controls). Adjust substituents (e.g., methoxy position) to optimize lipophilicity (logP) and membrane permeability .
Q. How can enantioselective synthesis of this compound be achieved?
- Methodological Answer : Use chiral auxiliaries (e.g., tert-butyl carbamate) or asymmetric catalysis (e.g., Ru-BINAP complexes) during cyclization. Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, heptane/ethanol eluent) . Stereochemical outcomes may correlate with bioactivity, as seen in (1R,4R)-configured azabicyclo derivatives .
Q. What analytical techniques detect trace impurities in this compound batches?
- Methodological Answer : Employ LC-MS/MS with electrospray ionization (ESI+) to identify byproducts (e.g., des-methyl analogs or ring-opened species). Quantify residual solvents (e.g., acetonitrile) via GC-MS headspace analysis. For regulatory compliance, follow ICH Q3A guidelines, setting thresholds at ≤0.1% for unknown impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
